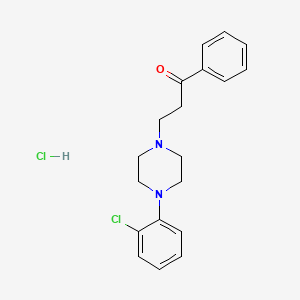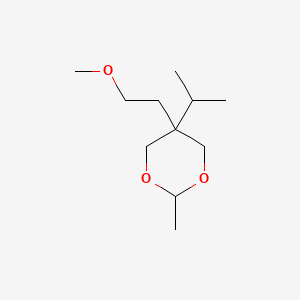![molecular formula C16H12N2O B14716004 11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol CAS No. 6954-90-1](/img/structure/B14716004.png)
11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol is a nitrogen-containing heterocyclic compound. It is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of indeno[1,2-b]quinoxaline derivatives with methylating agents . The reaction conditions often require refluxing in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Jun N-terminal kinase (JNK), which plays a role in various cellular processes . The compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation is another mechanism contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: A closely related compound with similar structural features but different functional groups.
Tryptanthrin-6-oxime: Another nitrogen-containing heterocyclic compound with comparable biological activities.
Uniqueness
11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol stands out due to its unique methyl group at the 11th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for further research .
Properties
CAS No. |
6954-90-1 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
11-methylindeno[1,2-b]quinoxalin-11-ol |
InChI |
InChI=1S/C16H12N2O/c1-16(19)11-7-3-2-6-10(11)14-15(16)18-13-9-5-4-8-12(13)17-14/h2-9,19H,1H3 |
InChI Key |
ZJCSMEVAKGJBJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


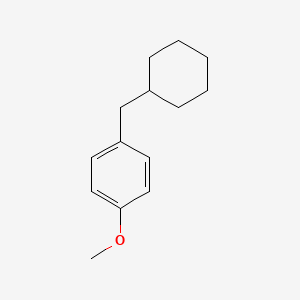
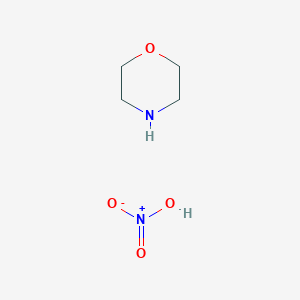

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
![3-[Bis(methylsulfanyl)methylidene]thiolan-2-one](/img/structure/B14715952.png)

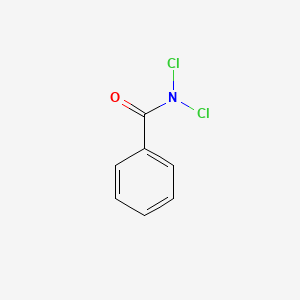
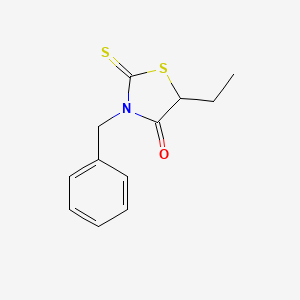


![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)

